N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide is a complex organic compound that features a combination of several functional groups, including a thiazole ring, a nicotinamide moiety, and a dioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the dioxin and nicotinamide groups. Common reagents and conditions used in these reactions include:
Thiazole Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Dioxin Introduction: The dioxin moiety can be introduced via cyclization reactions involving appropriate precursors.
Nicotinamide Attachment: The final step may involve coupling reactions to attach the nicotinamide group to the thiazole-dioxin intermediate.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds with similar nicotinamide structures.
Thiazole Compounds: Molecules containing the thiazole ring.
Dioxin Analogues: Compounds with similar dioxin structures.
Uniqueness
The uniqueness of N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a compound with a complex structure and potential applications in various fields
Properties
Molecular Formula |
C18H15N3O3S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O3S2/c1-25-17-12(3-2-6-19-17)16(22)21-18-20-13(10-26-18)11-4-5-14-15(9-11)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,20,21,22) |
InChI Key |
ULTZDXQCRQIGOV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.